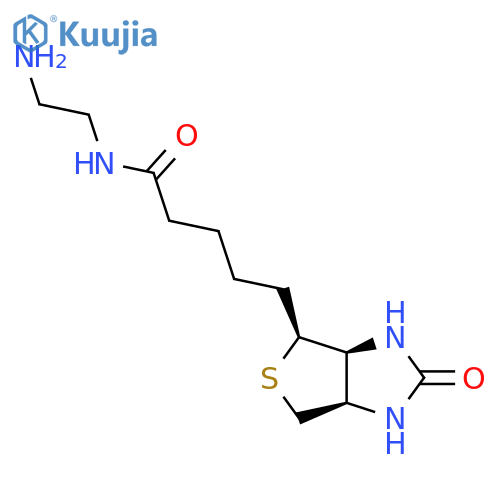Cas no 111790-37-5 (Biotin-EDA)

Biotin-EDA structure
商品名:Biotin-EDA
CAS番号:111790-37-5
MF:C12H22N4O2S
メガワット:286.393681049347
MDL:MFCD09839905
CID:155371
Biotin-EDA 化学的及び物理的性質
名前と識別子
-
- 1H-Thieno[3,4-d]imidazole-4-pentanamide,N-(2-aminoethyl)hexahydro-2-oxo-, (3aS,4S,6aR)-
- N-(2-Aminoethyl)biotinamide
- biotinylamidoethylacetamide
- 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide
- N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
- N-(2-AMINOETHYL)-BIOTINAMIDE
- N-?(2-?Aminoethyl)?biotinamide
- (3aS,4S,6aR)-N-(2-Aminoethyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
- 1H-Thieno(3,4-d)imidazole-4-pentanamide,N-(2-aminoethyl)hexahydro-3-oxo-,(3aS,4S,6aR)
- A)]-N-(2-Aminoethyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
- BAEA
- biotin ethylenediamine
- biotinylethylenediamine
- N-[2-(D-biotinylamino)ethyl]amine
- N-biotinyl-1,2-diaminoethane
- N-Biotinyl-ethylenediamine
- Biotin-EDA
-
- MDL: MFCD09839905
- インチ: 1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18)/t8-,9-,11-/m0/s1
- InChIKey: BNCJEZWKLUBUBB-QXEWZRGKSA-N
- ほほえんだ: S1C[C@H]2[C@@H]([C@@H]1CCCCC(NCCN)=O)NC(N2)=O
計算された属性
- せいみつぶんしりょう: 286.146347g/mol
- ひょうめんでんか: 0
- XLogP3: -0.9
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 回転可能化学結合数: 7
- どういたいしつりょう: 286.146347g/mol
- 単一同位体質量: 286.146347g/mol
- 水素結合トポロジー分子極性表面積: 122Ų
- 重原子数: 19
- 複雑さ: 340
- 同位体原子数: 0
- 原子立体中心数の決定: 3
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.189±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 172-174°C
- ようかいど: 極微溶性(0.6 g/l)(25ºC)、
- PSA: 141.70000
- LogP: 0.66330
Biotin-EDA 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A820788-5g |
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
111790-37-5 | 98% | 5g |
$645.0 | 2025-02-24 | |
| abcr | AB222662-5 g |
(+)-Biotinyl ethylamine; . |
111790-37-5 | 5g |
€1,129.20 | 2023-01-26 | ||
| Apollo Scientific | OR54472-250mg |
N-(2-Aminoethyl)biotinamide |
111790-37-5 | 95% | 250mg |
£124.00 | 2025-02-20 | |
| Apollo Scientific | OR54472-1g |
N-(2-Aminoethyl)biotinamide |
111790-37-5 | 95% | 1g |
£229.00 | 2025-02-20 | |
| Key Organics Ltd | AS-47006-5G |
n-(2-aminoethyl)biotinamide |
111790-37-5 | >95% | 5g |
£939.00 | 2025-02-09 | |
| TRC | A608830-25mg |
N-(2-Aminoethyl)biotinamide |
111790-37-5 | 25mg |
$ 110.00 | 2023-04-19 | ||
| Chemenu | CM187357-1g |
Biotin-EDA |
111790-37-5 | 97% | 1g |
$199 | 2023-03-07 | |
| MedChemExpress | HY-130893-100mg |
Biotin-EDA |
111790-37-5 | 97.49% | 100mg |
¥260 | 2024-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N179437-5g |
Biotin-EDA |
111790-37-5 | 98% | 5g |
¥4633.90 | 2023-09-01 | |
| Ambeed | A820788-100mg |
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
111790-37-5 | 98% | 100mg |
$70.0 | 2025-02-24 |
Biotin-EDA 関連文献
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
111790-37-5 (Biotin-EDA) 関連製品
- 80863-62-3(Alitame)
- 66640-86-6(Biotin hydrazide)
- 58-85-5(D-Biotin)
- 576-19-2((2S)-6-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-2-aminohexanoic acid)
- 111822-45-8(1H-Thieno[3,4-d]imidazole-4-pentanamide,N-(2-aminoethyl)hexahydro-2-oxo-, hydrochloride (1:1), (3aS,4S,6aR)-)
- 72040-63-2(Biotin-C5-NHS Ester)
- 13253-44-6(5-2-(Methylthio)ethylhydantoin)
- 128915-82-2(Biotinyl Cystamine)
- 65953-56-2(N-Biotinyl-1,6-hexanediaMine)
- 1405-69-2(Avidin)
推奨される供給者
Amadis Chemical Company Limited
(CAS:111790-37-5)Biotin-EDA

清らかである:99%/99%
はかる:5g/1g
価格 ($):580.0/158.0